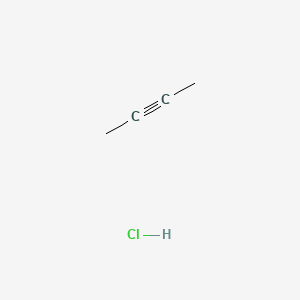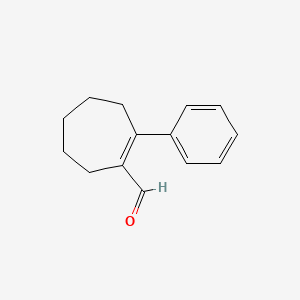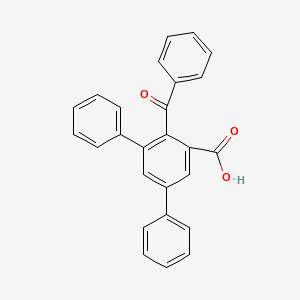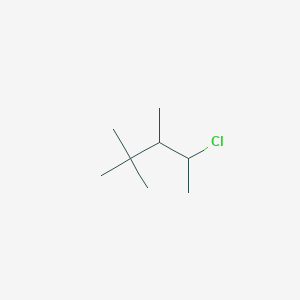![molecular formula C9H14N2O B14293459 {[2-(4-Aminophenyl)ethyl]amino}methanol CAS No. 116481-66-4](/img/structure/B14293459.png)
{[2-(4-Aminophenyl)ethyl]amino}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-(4-Aminophenyl)ethyl]amino}methanol is an organic compound that features both amine and alcohol functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Aminophenyl)ethyl]amino}methanol can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, 4-nitrophenethyl alcohol can be reduced using hydrogen in the presence of a metal catalyst like platinum or nickel to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods are scalable and can produce the compound in large quantities, making them suitable for commercial applications.
化学反应分析
Types of Reactions
{[2-(4-Aminophenyl)ethyl]amino}methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like platinum (Pt) or nickel (Ni) is commonly used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Alkylated amines.
科学研究应用
{[2-(4-Aminophenyl)ethyl]amino}methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of {[2-(4-Aminophenyl)ethyl]amino}methanol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways .
相似化合物的比较
Similar Compounds
- 4-Aminophenethyl alcohol
- 2-(4-Aminophenyl)ethanol
- Phenethylamine
Uniqueness
{[2-(4-Aminophenyl)ethyl]amino}methanol is unique due to its dual functional groups (amine and alcohol), which allow it to participate in a variety of chemical reactions and interactions. This versatility makes it valuable in multiple fields of research and industry .
属性
CAS 编号 |
116481-66-4 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC 名称 |
[2-(4-aminophenyl)ethylamino]methanol |
InChI |
InChI=1S/C9H14N2O/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4,11-12H,5-7,10H2 |
InChI 键 |
CYUXYCPFHVRJRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCNCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
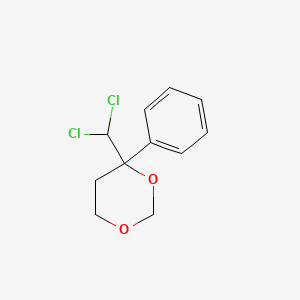
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)

![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

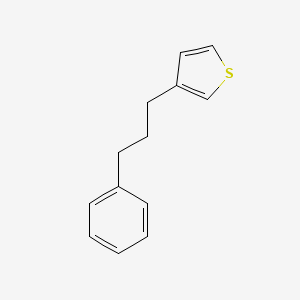
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
